molecular formula C5H5BrO2S2 B2901119 3-Bromo-2-methanesulfonylthiophene CAS No. 35634-06-1

3-Bromo-2-methanesulfonylthiophene

Cat. No.: B2901119
CAS No.: 35634-06-1
M. Wt: 241.12
InChI Key: NZZYSMIJYPWGLJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methanesulfonylthiophene (CAS 35634-06-1) is a brominated thiophene derivative featuring a methanesulfonyl substituent at the 2-position and a bromine atom at the 3-position of the heterocyclic ring. Its molecular formula is C₅H₅BrO₂S₂, with a molecular weight of 241.13 g/mol. The compound is characterized by its electron-deficient aromatic system due to the electron-withdrawing effects of the sulfonyl (-SO₂-) group, which enhances its reactivity in cross-coupling reactions and nucleophilic substitutions. It is commercially available with a purity of 97% (SH-6480, MFCD30291198) .

This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and functional materials. Its sulfonyl group improves solubility in polar solvents, while the bromine atom serves as a leaving group or coupling site in metal-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Properties

IUPAC Name

3-bromo-2-methylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2S2/c1-10(7,8)5-4(6)2-3-9-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZYSMIJYPWGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-2-methanesulfonylthiophene involves the reaction of 3-bromo-2-thienyl methyl sulfone with sodium methoxide in dimethylformamide. The reaction mixture is stirred at room temperature and then heated to 70°C. After the reaction is complete, the product is isolated by filtration and washing with ice-water and hexane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methanesulfonylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Methoxide: Used in the synthesis of this compound.

    Dimethylformamide: A common solvent for the reaction.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed

Scientific Research Applications

3-Bromo-2-methanesulfonylthiophene is used in various scientific research areas, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methanesulfonylthiophene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the methanesulfonyl group. These functional groups allow the compound to undergo substitution, oxidation, reduction, and coupling reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 3-bromo-2-methanesulfonylthiophene, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 2-SO₂CH₃, 3-Br C₅H₅BrO₂S₂ 241.13 Cross-coupling reactions, drug intermediates
2-Bromo-3-methylthiophene 3-CH₃, 2-Br C₅H₅BrS 177.06 Organic electronics, agrochemicals
3-Bromo-2-methyl-5-phenylthiophene 2-CH₃, 3-Br, 5-C₆H₅ C₁₁H₉BrS 253.16 Polymer precursors, OLED materials
5-Bromo-2-methanesulfonylpyrimidine 2-SO₂CH₃, 5-Br (pyrimidine ring) C₅H₅BrN₂O₂S 237.08 Antiviral agents, kinase inhibitors

Reactivity in Cross-Coupling Reactions

  • This compound : The sulfonyl group activates the bromine atom toward palladium-catalyzed couplings due to its electron-withdrawing nature. For example, it participates in Suzuki-Miyaura reactions with arylboronic acids at mild conditions (e.g., Pd(OAc)₂, K₂CO₃, DMAc, 80°C) .
  • 2-Bromo-3-methylthiophene : The methyl group is electron-donating, reducing bromine’s electrophilicity. This necessitates harsher conditions (e.g., higher catalyst loading or temperature) for cross-coupling .
  • 3-Bromo-2-methyl-5-phenylthiophene : The phenyl group increases steric hindrance, slowing reaction rates but improving regioselectivity in couplings .

Physical and Chemical Properties

  • Solubility: The sulfonyl group in this compound enhances solubility in dimethylacetamide (DMAc) and DMSO compared to methyl- or phenyl-substituted analogs, which are more soluble in nonpolar solvents like toluene .
  • Thermal Stability : Sulfonyl-substituted thiophenes exhibit higher thermal stability (decomposition >200°C) due to strong S-O bonds, whereas methyl derivatives degrade at lower temperatures (~150°C) .

Biological Activity

3-Bromo-2-methanesulfonylthiophene is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrO2S2. Its structure includes a bromine atom at the third position and a methanesulfonyl group at the second position of the thiophene ring. This unique configuration contributes to its reactivity and biological properties.

1. Antimicrobial Properties

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

CompoundActivity TypeTarget OrganismReference
This compoundAntimicrobialStaphylococcus aureus
This compoundAntimicrobialEscherichia coli

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that thiophene derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, a study found that similar compounds reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The methanesulfonyl group is thought to facilitate hydrogen bonding with target proteins, while the thiophene ring provides aromatic stability, allowing for effective binding to enzymes and receptors involved in microbial growth and inflammatory responses.

Case Study: Inhibition of Bacterial Growth

In a controlled laboratory setting, this compound was tested against several bacterial strains:

  • Methodology : Bacterial cultures were treated with varying concentrations of the compound, followed by assessment of growth inhibition using the broth microdilution method.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against tested strains.

Research Findings

Recent studies have focused on the synthesis and optimization of thiophene derivatives for enhanced biological activity. A notable research effort involved modifying the bromine and sulfonyl groups to improve solubility and bioavailability.

Table: Summary of Research Findings

Study ReferenceYearFindings
2023Demonstrated antimicrobial effects against gram-positive bacteria.
2024Showed anti-inflammatory activity in macrophage models.

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